molecular formula C7H7KN2O3 B2598273 Potassium;3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 2377032-49-8

Potassium;3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2598273
CAS No.: 2377032-49-8
M. Wt: 206.242
InChI Key: MKHKIJVNQNRFOE-UHFFFAOYSA-M
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Description

Potassium;3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Potassium;3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction may produce reduced oxadiazole derivatives. Substitution reactions can lead to various substituted oxadiazole compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Potassium;3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

Potassium;3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 2377032-49-8) is a derivative of the oxadiazole class, which has garnered attention in medicinal chemistry for its diverse biological activities. This compound is characterized by its unique structure that incorporates a potassium ion and a 1-methylcyclopropyl substituent, contributing to its potential pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent research has highlighted the potential of oxadiazole derivatives in cancer treatment. Studies indicate that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro evaluations have shown that related oxadiazole derivatives demonstrate cytotoxic activity against leukemia and solid tumor cell lines. The IC50 values for some derivatives have been reported in the low micromolar range (e.g., 0.65 µM for certain derivatives against MCF-7 breast cancer cells) .
CompoundCell LineIC50 (µM)
Oxadiazole Derivative AMCF-70.65
Oxadiazole Derivative BHeLa2.41
This compoundVariousTBD

The mechanism through which this compound exerts its effects may involve:

  • Apoptosis Induction : Flow cytometry assays suggest that these compounds can induce apoptosis in cancer cells by activating the p53 pathway and promoting caspase activation .
  • Targeting Specific Pathways : Research indicates that oxadiazoles may interact with specific molecular targets such as carbonic anhydrases and histone deacetylases (HDACs), leading to altered cellular processes conducive to cancer cell death .

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial potential of oxadiazole derivatives against various pathogens. The structural characteristics of this compound may enhance its ability to penetrate microbial membranes or inhibit essential microbial enzymes.

Case Studies

A notable case study involved the synthesis and evaluation of several oxadiazole derivatives against drug-resistant strains of Leishmania and Trypanosoma species. Compounds exhibited promising activity with EC50 values ranging from 2.9 µM to 13.2 µM against these pathogens . The structural modifications in these derivatives were crucial for enhancing their biological activity.

Properties

IUPAC Name

potassium;3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.K/c1-7(2-3-7)6-8-4(5(10)11)12-9-6;/h2-3H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHKIJVNQNRFOE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=NOC(=N2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7KN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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